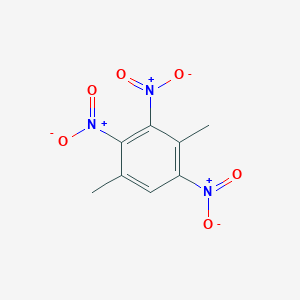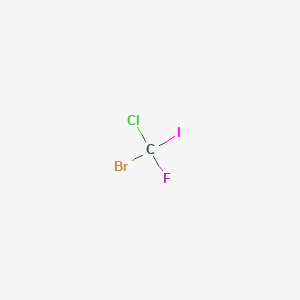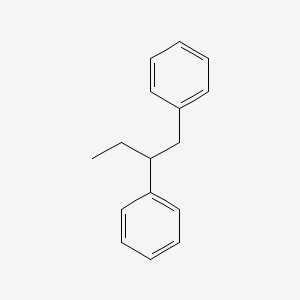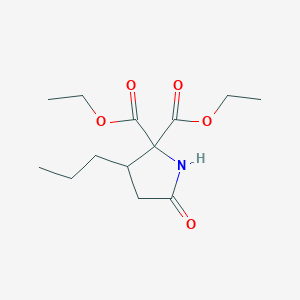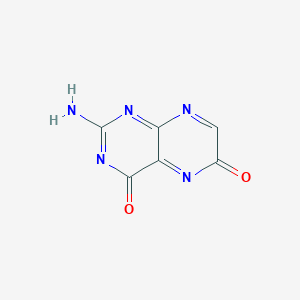![molecular formula C36H42N2O8S B14750386 Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a quinoline moiety, a sulfonyl group, and a tetrahydropyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the quinoline derivative, followed by the introduction of the sulfonyl group and the tetrahydropyran ring. The final step involves the esterification of carbamic acid with the desired substituents. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydroquinoline derivatives, and various substituted esters.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific molecular targets makes it valuable for research in cell biology and biochemistry.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for use in industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety may interact with nucleic acids, while the sulfonyl group may interact with proteins. These interactions can modulate biological pathways and processes, leading to various effects.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives, sulfonyl esters, and tetrahydropyran-containing molecules. Examples include:
- Quinoline-2-carboxylic acid derivatives
- Sulfonylurea compounds
- Tetrahydropyran-2-yl esters
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable for various applications in research and industry.
特性
分子式 |
C36H42N2O8S |
|---|---|
分子量 |
662.8 g/mol |
IUPAC名 |
[(2S)-3-[2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H42N2O8S/c1-25-9-17-31(18-10-25)47(40,41)44-24-30(45-34-8-6-7-21-42-34)23-43-29-16-20-33-27(22-29)13-19-32(37-33)26-11-14-28(15-12-26)38(5)35(39)46-36(2,3)4/h9-20,22,30,34H,6-8,21,23-24H2,1-5H3/t30-,34?/m0/s1 |
InChIキー |
SFJUTCLRTXAVQJ-LUWJBUJKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COC2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)N(C)C(=O)OC(C)(C)C)OC5CCCCO5 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COC2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)N(C)C(=O)OC(C)(C)C)OC5CCCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
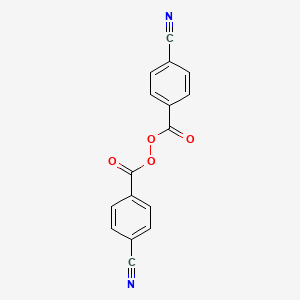

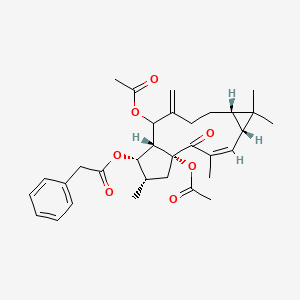

![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
